molecular formula C14H16N2O2S2 B2407130 3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1797726-78-3

3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine

Cat. No.: B2407130
CAS No.: 1797726-78-3
M. Wt: 308.41
InChI Key: BODBLFACMSTXFI-UHFFFAOYSA-N
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Description

3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a piperidine ring, a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals . Its structure is further functionalized with thiophene and pyridine rings, heterocycles that are widely utilized in the development of new therapeutic agents due to their favorable physicochemical properties and diverse biological activities . The distinct molecular architecture of this compound, featuring a sulfonyl linker, makes it a valuable intermediate or scaffold for building chemical libraries. Researchers can utilize it in high-throughput screening campaigns to identify novel lead compounds for various diseases. The piperidine-thiophene motif is present in compounds investigated for central nervous system (CNS) disorders, suggesting potential research applications in this area . Similarly, the pyridine sulfonyl moiety is a common feature in compounds studied for antimicrobial and kinase inhibition activities . This chemical is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified scientists and is not for diagnostic, therapeutic, or any other human use. Handling should be conducted in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(4-thiophen-2-ylpiperidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c17-20(18,13-3-1-7-15-11-13)16-8-5-12(6-9-16)14-4-2-10-19-14/h1-4,7,10-12H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODBLFACMSTXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. These intermediates are then coupled with a pyridine derivative through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides and base catalysts. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents.

    Substitution: Sodium hydride, alkyl halides; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Antiviral Activity
Recent studies have shown that derivatives of this compound exhibit significant antiviral properties, particularly against HIV. For example, in vitro studies demonstrated that certain modifications led to compounds with IC50 values in the nanomolar range, indicating strong inhibition of viral replication .

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary results suggest it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. Studies reported minimum inhibitory concentration (MIC) values ranging from 5 µM to 20 µM, comparable to established antibiotics .

Cytotoxicity Assessment
In assessments of cytotoxicity on human cell lines, the compound displayed relatively low toxicity, making it an attractive candidate for further development as a therapeutic agent. This is particularly relevant in treating diseases where low toxicity is crucial for patient safety .

The biological activities of this compound extend beyond antiviral and antimicrobial effects. Research indicates potential applications in:

  • Anti-inflammatory treatments: Compounds with similar structures have shown promise in reducing inflammation markers.
  • Cancer therapy: Some derivatives have been explored for their ability to inhibit cancer cell proliferation in vitro.

Case Study 1: Anti-HIV Activity

A study published in 2020 synthesized several piperidine derivatives for evaluation against HIV. Among these, compounds structurally related to this compound showed significant inhibition of HIV replication in cell cultures . The most potent compound exhibited an IC50 value indicating strong antiviral activity.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperidine ring enhanced antimicrobial potency, with MIC values ranging from 5 µM to 20 µM depending on the specific derivative tested .

Compound NameActivity TypeIC50/MIC ValuesReference
Compound AAnti-HIV<10 nM
Compound BAntimicrobial5 – 20 µM
Compound CCytotoxicityLow toxicity observed

Mechanism of Action

The mechanism of action of 3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Pentyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine (96g)

  • Molecular Formula : C₁₆H₁₆F₃NS
  • Key Features : Replaces the sulfonyl-piperidine group with a pentyl chain and trifluoromethyl substituent.
  • Properties : Lower melting point (47–49°C) due to reduced polarity from alkyl/CF₃ groups. Synthesized in 58% yield via condensation with urea .

BI-605906

  • Molecular Formula : C₁₇H₂₂F₂N₄O₃S₂
  • Key Features: Contains a thieno[2,3-b]pyridine core and a 4-(methylsulfonyl)piperidine group.
  • Properties : Higher molecular weight (432.5 g/mol) and fluorinated substituents may enhance metabolic stability. Classified as a pharmaceutical secondary standard .

3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine

  • Molecular Formula : C₁₅H₁₂N₂O₂S₂
  • Key Features : Thiazole ring replaces piperidine, retaining the sulfonyl group.
  • Properties : Moderate molecular weight (316.4 g/mol) and planar thiazole structure, favoring π-π stacking interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine C₁₃H₁₄N₂O₂S₂ 294.4 N/A N/A Sulfonyl, piperidine, thiophene
2-Pentyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine (96g) C₁₆H₁₆F₃NS ~299.3 47–49 58 CF₃, pentyl
BI-605906 C₁₇H₂₂F₂N₄O₃S₂ 432.5 N/A N/A Methylsulfonyl, difluoropropyl
3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine C₁₅H₁₂N₂O₂S₂ 316.4 N/A N/A Thiazole, methylsulfonyl
  • Molecular Weight : The target compound (294.4 g/mol) is lighter than BI-605906 (432.5 g/mol), suggesting better bioavailability per Lipinski’s rules.

Pharmacological Potential

  • Paroxetine () : A piperidine-pyridine SSRI, highlighting the scaffold’s relevance in CNS drug design. The target compound’s sulfonyl group may modulate target selectivity or potency .

Computational and Analytical Insights

  • Structural Confirmation : Analytes in were validated via NMR and HRMS, underscoring the reliability of spectroscopic methods for such compounds .

Biological Activity

The compound 3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine is a novel heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Structure

The compound features a piperidine ring substituted with a thiophene moiety and a sulfonyl group attached to a pyridine ring. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Piperidine Formation : Cyclization reactions are employed to form the piperidine ring.
  • Thiophene Coupling : The thiophene ring is introduced via coupling reactions, such as Suzuki-Miyaura coupling.
  • Sulfonylation : The sulfonyl group is added using sulfonyl chlorides under basic conditions.
  • Final Assembly : The final structure is obtained through the reaction of the sulfonylated intermediate with pyridine derivatives.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, one study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative showed an MIC value as low as 0.22 μg/mL, indicating strong antimicrobial efficacy .

Antiviral Properties

Another significant area of research focuses on the antiviral activity of compounds related to this structure. In vitro studies have shown that certain derivatives possess activity against HIV-1, with selectivity indices indicating favorable therapeutic profiles. The EC50 values for these compounds were determined alongside cytotoxicity assessments, demonstrating a balance between efficacy and safety .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : The piperidine ring may interact with various neurotransmitter receptors, influencing neurological pathways.
  • Protein Interactions : The thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonyl group facilitates hydrogen bonding, enhancing binding stability .

Study 1: Antimicrobial Evaluation

In a comparative study involving multiple derivatives of this compound, researchers assessed their antimicrobial effectiveness through time-kill assays. Results indicated that certain derivatives not only inhibited growth but also reduced biofilm formation significantly, which is crucial for treating chronic infections .

Study 2: Antiviral Screening

A systematic screening of related compounds for antiviral activity against HIV revealed promising candidates with improved resistance profiles compared to existing therapies. These compounds demonstrated low cytotoxicity alongside effective viral suppression, suggesting their potential as therapeutic agents in HIV treatment .

Table 1: Antimicrobial Activity of Derivatives

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.220.25
10Staphylococcus epidermidis0.300.35

Table 2: Antiviral Activity Against HIV-1

CompoundEC50 (μM)CC50 (μM)SI (CC50/EC50)
A0.550100
B0.84050

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis involving sulfonylation of the piperidine-thiophene intermediate followed by coupling with pyridine derivatives. Key steps include:

  • Use of catalytic p-toluenesulfonic acid for cyclization (as demonstrated in analogous sulfonyl-piperidine systems) .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridine moiety, with DMF as a solvent and Pd/C as a catalyst .
    • Data : Reported yields for similar compounds range from 17% to 56%, depending on purification methods (recrystallization vs. chromatography) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign peaks based on spin-spin coupling patterns (e.g., thiophene protons at δ 6.8–7.4 ppm, pyridine protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS .
  • X-ray crystallography : Refine structures with SHELX software to resolve bond lengths and angles, particularly for the sulfonyl-piperidine linkage .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodology :

  • LogP calculations : Predict lipophilicity using software like MarvinSketch; values >3 suggest poor aqueous solubility .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperatures >200°C indicate suitability for high-temperature reactions) .

Advanced Research Questions

Q. How does the sulfonyl-piperidine-thiophene scaffold interact with biological targets, such as enzymes or receptors?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with GPCRs or ion channels, focusing on hydrogen bonding with the sulfonyl group and π-π stacking with thiophene .
  • In vitro assays : Test inhibition of kinases (IC₅₀ values) or receptor binding (Ki values) to correlate structural features with activity .
    • Data : Analogous compounds show Ki values in the nM–µM range for nicotinic acetylcholine receptors .

Q. What computational strategies can predict the compound’s drug-likeness and ADMET profile?

  • Methodology :

  • SwissADME : Evaluate parameters like topological polar surface area (TPSA <90 Ų favors blood-brain barrier penetration) .
  • CYP450 inhibition assays : Screen for metabolic stability using liver microsomes .
    • Contradiction resolution : Discrepancies between predicted and experimental bioavailability can be addressed via molecular dynamics simulations (e.g., Desmond) .

Q. How do structural modifications (e.g., substituting thiophene with furan) alter reactivity and bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replacing thiophene with furan) and compare IC₅₀ values in enzyme assays .
  • DFT calculations : Analyze electron density maps to predict regioselectivity in substitution reactions .
    • Data : Furan analogs exhibit reduced metabolic stability but improved solubility .

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